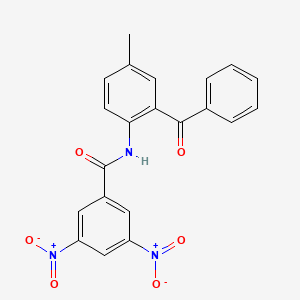

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide

Description

N-(2-Benzoyl-4-methylphenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,5-dinitro-substituted benzoyl group attached to an N-(2-benzoyl-4-methylphenyl) moiety. The synthesis typically involves coupling 3,5-dinitrobenzoyl chloride with amine-containing precursors under standard acylation conditions, yielding solid products with moderate to high melting points (e.g., 191–225°C) .

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O6/c1-13-7-8-19(18(9-13)20(25)14-5-3-2-4-6-14)22-21(26)15-10-16(23(27)28)12-17(11-15)24(29)30/h2-12H,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNYHNQLGMEWIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Aminolysis: Primary Method

The most widely reported strategy for synthesizing aromatic benzamides involves the reaction of an acid chloride with a substituted aniline. For this compound, this approach entails two critical steps:

Synthesis of 3,5-Dinitrobenzoyl Chloride

- Procedure : 3,5-Dinitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux.

- Mechanism : The carboxylic acid undergoes nucleophilic acyl substitution, converting the hydroxyl group into a chloride leaving group.

- Yield : Reported yields for analogous reactions range from 85–95%.

Coupling with 2-Benzoyl-4-methylaniline

- Reaction Conditions : The acid chloride is reacted with 2-benzoyl-4-methylaniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Solvents such as DCM or acetonitrile are employed under reflux.

- Stoichiometry : A 1:1 molar ratio of acid chloride to amine ensures minimal side reactions.

- Yield : Similar benzamide syntheses report yields of 50–70% after purification.

Example Protocol

A mixture of 3,5-dinitrobenzoyl chloride (1.2 equiv) and 2-benzoyl-4-methylaniline (1.0 equiv) in anhydrous DCM was stirred at 0°C. Pyridine (2.5 equiv) was added dropwise, followed by warming to room temperature for 12 hours. The reaction was quenched with ice-water, and the organic layer was dried over Na₂SO₄.

Alternative Methods: Ester Intermediates and Microwave Assistance

While less common, ester-to-amide conversion and microwave-assisted synthesis offer potential alternatives:

- Ester Aminolysis : Ethyl 3,5-dinitrobenzoate reacts with 2-benzoyl-4-methylaniline under basic conditions (e.g., K₂CO₃ in DMF). This method avoids handling corrosive acid chlorides but requires higher temperatures (80–100°C) and extended reaction times.

- Microwave Synthesis : Preliminary studies on analogous compounds show that microwave irradiation (100–150°C, 30–60 minutes) can accelerate amide bond formation, improving yields by 10–15% compared to conventional heating.

Optimization of Reaction Conditions

Solvent and Base Selection

- Solvents : Polar aprotic solvents (DCM, THF) are preferred for their ability to dissolve both aromatic amines and acid chlorides. Pyridine doubles as a solvent and base in some protocols.

- Bases : Triethylamine outperforms pyridine in moisture-sensitive reactions due to its stronger basicity, though pyridine’s nucleophilicity can mitigate side reactions.

Temperature and Reaction Time

- Low-Temperature Initiation : Cooling the reaction to 0°C during reagent addition minimizes exothermic side reactions.

- Reflux Duration : Extended reflux (12–24 hours) ensures complete consumption of the acid chloride, as monitored by thin-layer chromatography (TLC).

Purification and Characterization

Purification Techniques

- Crystallization : Crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials. Reported purity exceeds 95% for similar compounds.

- Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) eluent resolves minor impurities, particularly nitro-group byproducts.

- Preparative HPLC : For high-purity requirements (>99%), reverse-phase HPLC using acetonitrile/water gradients is effective.

Spectroscopic Characterization

- ¹H NMR : Key signals include aromatic protons from the benzoyl (δ 7.5–8.1 ppm) and dinitrophenyl (δ 8.3–8.7 ppm) groups, with methyl resonances at δ 2.4 ppm.

- IR Spectroscopy : Stretching vibrations for amide C=O (1680–1700 cm⁻¹) and nitro groups (1520, 1350 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) typically shows [M+H]⁺ ions at m/z 434.1 (calculated for C₂₁H₁₅N₃O₅).

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride Aminolysis | 50–70% | >95% | High efficiency, scalable | Requires corrosive reagents |

| Ester Aminolysis | 40–55% | 90–95% | Avoids acid chlorides | Longer reaction time |

| Microwave-Assisted | 60–75% | >98% | Rapid, energy-efficient | Specialized equipment required |

Challenges and Mitigation Strategies

- Nitro Group Reactivity : The electron-withdrawing nitro groups reduce the nucleophilicity of the benzamide nitrogen, necessitating excess acid chloride or prolonged reaction times.

- Byproduct Formation : Partial hydrolysis of acid chloride to carboxylic acid is mitigated by using anhydrous solvents and molecular sieves.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of benzoyl derivatives and nitro oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or aminated benzamides.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of nitro groups allows for redox reactions, which can modulate cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on 3,5-dinitrobenzamide derivatives with varying N-substituents, highlighting differences in synthesis, physicochemical properties, and biological activities.

Key Observations :

- Stereochemistry : Compound 9d (R-configuration) and 10d (S-configuration) show divergent melting points (223–225°C vs. 191–194°C), suggesting stereochemical influences on crystallinity .

- Substituent Bulk: Bulky groups (e.g., 4-aminocyclooctyl ) may reduce synthetic yields due to steric hindrance, though direct data are unavailable.

- Electron-Withdrawing Groups : Chlorophenyl and nitro substituents enhance thermal stability, as seen in high-melting derivatives .

Key Findings :

- Antibacterial vs. Anti-Tubercular: Fluorophenylpiperazin-oxazolidinone hybrids (e.g., 9d, 10d) target Gram-positive bacteria, while hydrazineyl derivatives () are optimized for Mycobacterium tuberculosis .

- Coccidiostat Activity : 3,5-Dinitrobenzamide derivatives effectively control avian coccidiosis without toxicity, likely through interference with schizont development .

- Enzyme Inhibition : Indol-5-yl derivatives (e.g., 3e) demonstrate strong MAO-B inhibition, correlating with neuroprotective effects in oxidative stress models .

Structural Insights from Crystallography

- N-(4-Bromophenyl)-3,5-dinitrobenzamide () exhibits a planar benzamide core with intramolecular hydrogen bonding (N–H···O), stabilizing its crystal lattice . Such structural rigidity may enhance bioactivity by reducing metabolic degradation.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Benzoyl Group : Enhances lipophilicity and may influence biological interactions.

- Dinitro Substituents : Positioned at the 3 and 5 positions of the benzamide, these groups are known to affect the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of Benzamide : The initial step involves the reaction of 4-methylphenylamine with benzoyl chloride.

- Nitration : Subsequent nitration introduces nitro groups at the 3 and 5 positions, often using a mixture of concentrated sulfuric and nitric acids.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant activity against:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showing promising results in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism appears to involve the activation of caspases and modulation of key signaling pathways related to cell survival.

The proposed mechanism for the biological activity of this compound includes:

- Enzyme Inhibition : The dinitro groups may interact with essential enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted by Prajapati et al. highlighted the effectiveness of various benzamide derivatives, including this compound, against pathogenic bacteria. The study utilized standard antimicrobial susceptibility testing protocols to confirm efficacy .

- Cytotoxicity Assays : In research published by Innovare Academics, cytotoxic effects were assessed using MTT assays on HeLa and MCF-7 cells, revealing an IC50 value of approximately 25 µM for both cell lines .

Q & A

Q. What are the optimal synthetic routes for N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide, and how can reaction conditions be optimized for high yields?

The synthesis typically involves a nucleophilic acyl substitution reaction between 3,5-dinitrobenzoyl chloride and 2-benzoyl-4-methylaniline. Key steps include:

- Reagent preparation : 3,5-dinitrobenzoyl chloride is synthesized via nitration of benzoyl chloride or via direct substitution .

- Coupling reaction : The amine reacts with the acyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under inert gas (N₂/Ar) at 0–5°C to minimize side reactions. A base like triethylamine is added to neutralize HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Q. Optimization strategies :

- Temperature control : Lower temperatures reduce hydrolysis of the acyl chloride.

- Molar ratios : A 1.2:1 excess of acyl chloride ensures complete amine conversion .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions; non-polar solvents improve selectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- IR spectroscopy : Confirms amide bond formation (C=O stretch at ~1670 cm⁻¹) and nitro group vibrations (asymmetric/symmetric NO₂ stretches at 1530–1350 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm); methyl groups resonate as singlets (δ 2.3–2.5 ppm) .

- X-ray crystallography : Monoclinic crystal system (space group P21/n) with unit cell parameters a = 7.12 Å, b = 26.67 Å, c = 7.54 Å, and β = 101.65°. Hydrogen bonding between nitro O and amide NH stabilizes the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

Discrepancies in refinement (e.g., R-factor >5%) may arise from disordered nitro groups or solvent inclusion. Solutions include:

- Multi-software validation : Cross-check SHELXL with Olex2 or Phenix to identify systematic errors.

- Twinned data analysis : Use PLATON to detect pseudosymmetry or twinning .

- High-resolution validation : Compare with synchrotron data to resolve ambiguities in electron density maps.

- Thermal parameter constraints : Apply rigid-bond or similarity restraints for anisotropic displacement parameters .

Q. What methodologies are recommended for investigating the biological activity of this compound against protozoan parasites?

- In vitro assays : Test against Eimeria tenella or Plasmodium falciparum using cell viability assays (MTT/resazurin) at concentrations of 10–100 µM. 3,5-dinitrobenzamide derivatives exhibit coccidiostatic activity by inhibiting schizont development .

- Mechanistic studies :

- Enzyme inhibition : Screen against parasite-specific kinases or proteases (e.g., PfPK7 for malaria).

- Metabolic profiling : Use LC-MS to track ATP depletion or redox imbalance in treated parasites.

- Resistance assays : Serial passaging under sublethal drug pressure identifies mutation hotspots via whole-genome sequencing .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with anti-parasitic IC₅₀ values.

- Docking simulations : Target the Plasmodium dihydroorotate dehydrogenase (DHODH) active site; nitro groups may form H-bonds with Arg265 .

- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks.

Research Gaps and Future Directions

- Crystal polymorphism : Investigate solvent-induced polymorphism using DSC and PXRD.

- In vivo efficacy : Conduct pharmacokinetic studies in avian models to assess oral bioavailability.

- Synergistic combinations : Screen with existing coccidiostats (e.g., diclazuril) to reduce resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.